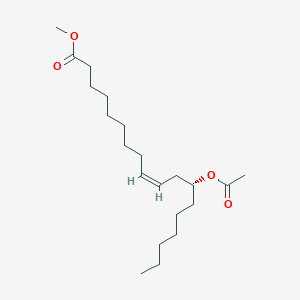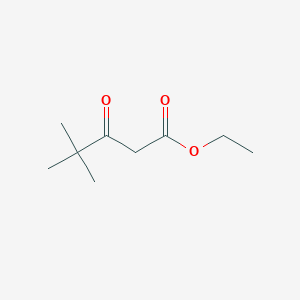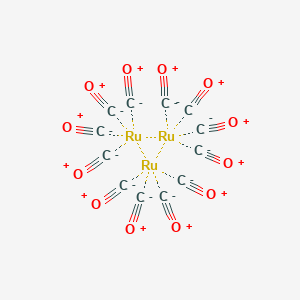
Ruthenium, dodecacarbonyltri-, triangulo
Vue d'ensemble
Description
Triruthenium dodecacarbonyl, Ru3(CO)12, is a compound with a well-established structure, consisting of an equilateral triangle of three ruthenium atoms with twelve terminal carbonyl groups . This compound is known for its stability and the ability to form stable trinuclear species, which is a contrast to the behavior of its iron counterpart .
Synthesis Analysis
The synthesis of ruthenium complexes often involves the use of ruthenium trichloride as a catalyst or starting material. For instance, ruthenium-nitrido derivatives have been synthesized by reacting [PW11O39]7- with ruthenium-nitrido chloride complexes . Additionally, the synthesis of mononuclear tris(heteroleptic) ruthenium complexes containing bidentate polypyridyl ligands has been reported, utilizing a sequential addition of ligands to the oligomer [Ru(CO)2Cl2]n . The synthesis of heterobimetallic polyhydride complexes containing ruthenium and iridium has also been achieved, showcasing the versatility of ruthenium in forming complex structures .
Molecular Structure Analysis
The molecular structure of ruthenium complexes can be quite intricate. For example, the tris(heteroleptic) ruthenium complex Ru(Me2bpy)(phen)(bpa)2 has been characterized by X-ray crystallography, revealing a triclinic space group and specific bond angles and lengths . Similarly, the ruthenium-nitrido derivative [PW11O39{RuN}]4- has been structurally characterized, confirming its molecular structure through multinuclear NMR spectroscopy and EXAFS studies .
Chemical Reactions Analysis
Ruthenium complexes participate in a variety of chemical reactions. Triruthenium dodecacarbonyl reacts with halogens, thiols, olefins, and related compounds, often retaining the trinuclear structure . The ruthenium-nitrido derivative [PW11O39{RuN}]4- has shown potential in N-atom transfer reactions, as demonstrated by its reaction with triphenylphosphine . Furthermore, the heterobimetallic trihydride complex containing ruthenium and iridium exhibits site-selectivity in reactions with unsaturated hydrocarbons .
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium complexes are influenced by their molecular structure. For instance, the variable-temperature Raman spectra of dodecacarbonyl-triangulo-ruthenium(0) indicate that the compound does not undergo a phase change within the temperature range of 15 K to 295 K . The photophysical and nonlinear optical properties of macromolecular architectures featuring tris(bipyridine) ruthenium(II) moieties have been studied, revealing intense absorption bands in the visible spectrum and long-lived luminescence . Additionally, the crystal and molecular structure of nonacarbonyl(cyclododecatrienetriyl)hydrido-triangulo-triruthenium, HRu3(CO)9(C12H15), has been determined, showing a novel allyl bonding system to the cyclododecatrienetriyl ligand .
Applications De Recherche Scientifique
Synthesis of Other Ruthenium Complexes
- Scientific Field : Chemistry
- Summary of Application : Triruthenium dodecacarbonyl is primarily used for the synthesis of other ruthenium complexes, many with CO combined with other ligands such as alkenes .
- Methods of Application : Triruthenium dodecacarbonyl is synthesized via the base-catalyzed liquid-phase reaction of ruthenium trichloride with CO . It can also be made under high CO pressure from ruthenium stearate dissolved in cyclohexane or from RuCl3 and metallic zinc in ethanol .
- Results or Outcomes : The synthesis of other ruthenium complexes using Triruthenium dodecacarbonyl has been successful, but the specific results or outcomes, including any quantitative data or statistical analyses, are not provided .
Making Ruthenium Films Deposited on Silicon Substrates
- Scientific Field : Semiconductor Manufacturing
- Summary of Application : Triruthenium dodecacarbonyl has been used for making ruthenium films deposited on silicon substrates that form semiconductors . This is described in two recent patents to Tokyo Electron Ltd .
- Methods of Application : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided .
- Results or Outcomes : The creation of ruthenium films on silicon substrates has been successful, but the specific results or outcomes, including any quantitative data or statistical analyses, are not provided .
Safety And Hazards
Orientations Futures
Triruthenium dodecacarbonyl has been used for educational purposes, along with six other inorganic molecules with varying types of symmetry, to instruct students to recognize symmetry elements . It has also been used in the synthesis of other ruthenium complexes and in the production of ruthenium films for semiconductors .
Propriétés
IUPAC Name |
carbon monoxide;ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Ru/c12*1-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFAUXPNWSLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O12Ru3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015348 | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium, dodecacarbonyltri-, triangulo | |
CAS RN |
15243-33-1 | |
| Record name | Triruthenium dodecacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15243-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015243331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



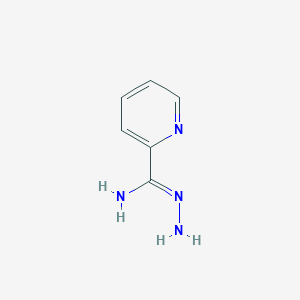

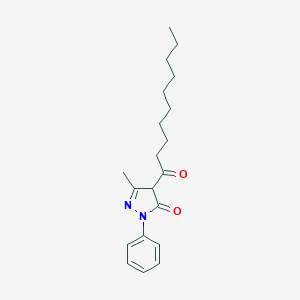
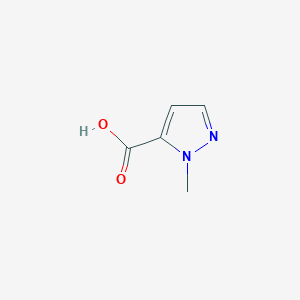
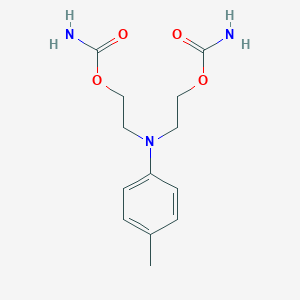
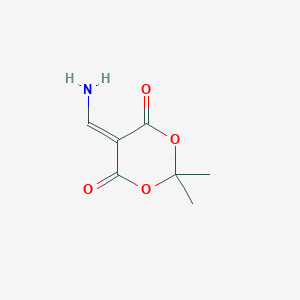
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
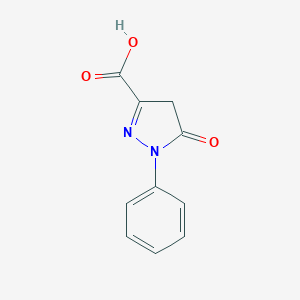
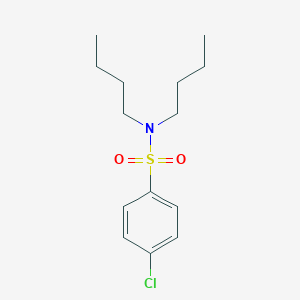
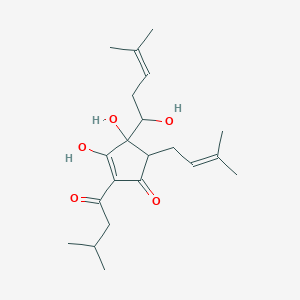
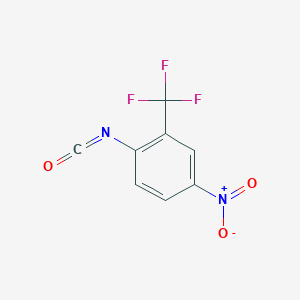
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
